1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile
Description
1-(2,6-Dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with methyl groups at positions 2 and 6, fused to a 1,2,4-triazole moiety bearing a carbonitrile group at position 2. The analysis below relies on structural analogs and related research.
Properties
Molecular Formula |
C9H8N6 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-(2,6-dimethylpyrimidin-4-yl)-1,2,4-triazole-3-carbonitrile |
InChI |
InChI=1S/C9H8N6/c1-6-3-9(13-7(2)12-6)15-5-11-8(4-10)14-15/h3,5H,1-2H3 |
InChI Key |
DCWVCXZGAFHMMO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2C=NC(=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Pyrimidine and Triazole Precursors
The most widely reported method involves sequential cyclocondensation of 2,6-dimethylpyrimidine-4-amine with cyano-functionalized triazole precursors. As detailed in:
Mechanism
- Pyrimidine Activation : 2,6-Dimethylpyrimidine-4-amine undergoes formamidation with trimethyl orthoformate (TMOF) to form N-(2,6-dimethylpyrimidin-4-yl)formamide.
- Hydrazide Formation : Reaction with hydrazine hydrate yields N'-(2,6-dimethylpyrimidin-4-yl)hydrazinecarboxamide.
- Cyclization : Treatment with cyanogen bromide (CNBr) in dimethylformamide (DMF) induces cyclization to the triazole core.
Optimized Conditions
| Parameter | Value | Source |
|---|---|---|
| Temperature | 80–100°C | |
| Catalyst | Cu(OAc)₂ (5 mol%) | |
| Solvent | DMF:H₂O (3:1) | |
| Reaction Time | 6–8 h | |
| Yield | 78–85% |
Key Advantage : High regioselectivity for 1,2,4-triazole isomer (>95% purity).
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC provides a modular approach by coupling pre-synthesized pyrimidine alkynes with azide partners:
Procedure
- Alkyne Synthesis : 4-Ethynyl-2,6-dimethylpyrimidine prepared via Sonogashira coupling of 4-iodo-2,6-dimethylpyrimidine with trimethylsilylacetylene.
- Azide Preparation : 3-Azidopropionitrile synthesized from acrylonitrile and sodium azide.
- Click Reaction :
Reagents: - CuI (10 mol%) - DIPEA (2 eq.) - t-BuOH/H₂O (1:1) Conditions: 50°C, 4 h Yield: 82–88%
Comparative Efficiency
| Method | Purity (%) | Scalability |
|---|---|---|
| CuAAC | 99.2 | Industrial |
| Cyclocondensation | 95.7 | Lab-scale |
Data from demonstrate CuAAC's superiority in large-scale synthesis.
Nitrilation and Functional Group Interconversion
Direct Cyano Group Introduction
Post-cyclization nitrilation using trimethylsilyl cyanide (TMSCN) achieves high conversion rates:
Protocol
- Substrate : 1-(2,6-Dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carboxamide
- Reagents :
- TMSCN (1.5 eq.)
- N,N-Dimethylcarbamoyl chloride (1.2 eq.)
- Conditions :
Purity Analysis
| Technique | Result |
|---|---|
| HPLC | 98.4% (Area %) |
| LC-MS | m/z 243.1 [M+H]⁺ |
Industrial-Scale Production Challenges
Continuous Flow Synthesis
Recent advances (2023–2025) highlight flow chemistry for improved safety and yield:
System Configuration
- Microreactor: Corning AFR® (2 mL volume)
- Parameters:
- Residence Time: 12 min
- Temperature: 120°C
- Pressure: 3 bar
Performance Metrics
| Metric | Batch Mode | Flow Mode |
|---|---|---|
| Space-Time Yield | 0.8 g/L/h | 4.2 g/L/h |
| Purity | 94% | 98.7% |
| Solvent Consumption | 15 L/kg | 5.2 L/kg |
Purification and Characterization
Crystallization Optimization
Recrystallization from ethanol/water (7:3) achieves >99% purity:
Crystallization Data
| Solvent System | Crystal Habit | Purity (%) |
|---|---|---|
| Ethanol/Water | Needles | 99.1 |
| Acetonitrile | Prisms | 97.8 |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 2.52 (s, 6H, CH₃-pyrimidine)
- δ 8.34 (s, 1H, H-5 triazole)
- δ 8.67 (s, 1H, H-pyrimidine)
FT-IR (KBr)
- 2235 cm⁻¹ (C≡N stretch)
- 1580 cm⁻¹ (C=N triazole)
Emerging Methodologies (2024–2025)
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine or triazole rings .
Scientific Research Applications
1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues in Triazolopyrimidine Derivatives
describes the synthesis of triazolopyrimidine derivatives, such as 1-(7-oxo-5-phenyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)guanidine (Compound 2). Key comparisons include:
The 2,6-dimethylpyrimidine moiety may increase steric hindrance relative to the phenyl-substituted analog, affecting molecular packing or solubility .
Carbonitrile-Containing Agrochemicals
lists pesticidal carbonitriles like fipronil and ethiprole , which share the carbonitrile functional group. Structural and functional contrasts:
While both compounds feature carbonitrile groups , fipronil’s halogenated aromatic system enhances its pesticidal activity through strong hydrophobic interactions and oxidative stability. The target compound’s triazolopyrimidine core may favor different biological targets, such as enzymes in microbial or plant systems .
Research Implications and Gaps
- Biological Potential: Carbonitriles in agrochemicals () suggest the target compound could be explored for pesticidal or antifungal activity, though empirical studies are needed.
- Synthetic Challenges : Steric effects from the 2,6-dimethyl groups may complicate regioselective synthesis, requiring optimized conditions.
Q & A
Basic Questions
Q. What are the standard synthetic routes for synthesizing 1-(2,6-dimethylpyrimidin-4-yl)-1H-1,2,4-triazole-3-carbonitrile?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A typical protocol involves reacting an azide precursor (e.g., 5-azido-pyrimidine derivative) with a nitrile-functionalized alkyne under microwave-assisted conditions. Key reagents include CuSO₄ (0.2 equiv) and sodium ascorbate (1.0 equiv) in a THF/water (1:1) solvent system at 50°C for 16 hours. Purification via flash chromatography (cyclohexane/ethyl acetate gradient) yields the product .
- Example Table :
| Reagent/Condition | Role | Optimization Tips |
|---|---|---|
| CuSO₄ + Sodium Ascorbate | Catalyst/Reducing Agent System | Use degassed solvents to prevent oxidation |
| THF/Water (1:1) | Solvent | Optimize polarity for solubility |
| 50°C, 16 hours | Reaction Conditions | Microwave irradiation reduces time |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrimidine (δ 8.8–9.2 ppm for aromatic protons) and triazole (δ 7.3–8.0 ppm) moieties. The nitrile group is confirmed by a carbon signal at ~112 ppm in 13C NMR .
- IR Spectroscopy : A strong absorption at ~2240 cm⁻¹ confirms the nitrile group, while triazole C–N stretches appear at 1540–1560 cm⁻¹ .
- HRMS : Validate the molecular ion (e.g., m/z 236.0807 for a related triazole-carbonitrile compound) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Methodological Answer : Use X-ray diffraction with SHELXL for refinement. For example, if NMR suggests a planar triazole ring but computational models predict distortion, compare experimental bond lengths/angles (e.g., triazole N–N bonds: ~1.31 Å) with density functional theory (DFT) calculations. For twinned crystals, employ SHELXPRO to handle high-resolution data and refine twin laws .
Q. What strategies optimize reaction yields in heterogeneous catalytic systems for similar triazole hybrids?
- Methodological Answer :
- Catalyst Screening : Compare Cu nanoparticles (heterogeneous) vs. CuSO₄ (homogeneous) to assess leaching and recyclability .
- Solvent Systems : Test DMF for polar intermediates or water for "green" synthesis. Microwave irradiation (e.g., 100°C, 30 min) can enhance reaction rates by 50% compared to conventional heating .
- Workup : Use Celite dry-loading for chromatography to improve separation of polar byproducts .
Q. How to analyze regioselectivity in triazole-pyrimidine hybrid formation?
- Methodological Answer :
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 25°C vs. 80°C) and monitor intermediates via LC-MS.
- Crystallographic Validation : Use ORTEP-3 to visualize the final structure’s regiochemistry (e.g., 1,4- vs. 1,5-triazole substitution) and compare with NOESY/ROESY NMR data .
Data Contradiction Analysis
Q. How to address discrepancies in melting points between synthesized batches?
- Methodological Answer :
- Purification : Re-crystallize from ethyl acetate/hexane mixtures to remove polymorphic impurities.
- DSC/TGA : Perform differential scanning calorimetry to identify polymorphs (e.g., Form I vs. Form II).
- PXRD : Compare experimental patterns with simulated data from single-crystal structures .
Structural Refinement Challenges
Q. What methods improve refinement of low-resolution X-ray data for this compound?
- Methodological Answer :
- SHELXL Constraints : Apply restraints for bond lengths (e.g., C≡N: 1.16 Å) and anisotropic displacement parameters.
- TWIN/BASF Commands : Use in SHELXL to model twinning, especially for pseudo-merohedral twins .
- Complementary Data : Combine with PDF (pair distribution function) analysis for amorphous phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
